L-Phenylalanine methyl ester hydrochloride

Catalog No.
S1767600
CAS No.
7524-50-7
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine methyl ester hydrochloride

CAS Number

7524-50-7

Product Name

L-Phenylalanine methyl ester hydrochloride

IUPAC Name

[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]azanium;chloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1

InChI Key

SWVMLNPDTIFDDY-FVGYRXGTSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Synonyms

L-Phenylalaninemethylesterhydrochloride;7524-50-7;MethylL-phenylalaninatehydrochloride;H-Phe-OMe.HCl;(S)-METHYL2-AMINO-3-PHENYLPROPANOATEHYDROCHLORIDE;H-PHE-OMEHCL;MFCD00012489;methyll-phenylalaninatehydrochloride(1:1);methyl(2S)-2-amino-3-phenylpropanoatehydrochloride;L-Phenylalanine,methylester;L-PHENYLALANINEMETHYLESTER;PubChem10882;L-PHE-OMEHCL;AC1L2PEV;H-L-PHE-OMEHCL;AC1Q3E9H;UNII-47HK4Y94JA;Methyl3-phenyl-L-alaninate;P17202_ALDRICH;KSC377C5T;SCHEMBL136409;H-PHE-OMEHYDROCHLORIDE;47HK4Y94JA;CHEMBL1221959;78090_FLUKA

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)[NH3+].[Cl-]

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)[NH3+].[Cl-]

Corrosion Inhibition

L-Phenylalanine methyl ester hydrochloride has been studied for its inhibitive effect on the corrosion of mild steel in 1M HCl solution . The study investigated the compound’s effectiveness at different concentrations and temperatures (30-60 °C) using weight loss measurements, potentiodynamic polarization measurement, and electrochemical impedance .

Solution Phase Peptide Synthesis

This compound is also used in solution phase peptide synthesis . Peptide synthesis is a process used to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds. This process is crucial in biochemical research and pharmaceutical manufacturing .

Production of Other Esters

L-Phenylalanine methyl ester hydrochloride can be used to produce other esters. For example, it can be used to produce L-Phenylalanine ethyl ester hydrochloride .

Synthesis of Other Amino Acids

L-Phenylalanine methyl ester hydrochloride can be used in the synthesis of other amino acids. For example, it can be used to produce L-Tryptophan methyl ester hydrochloride and L-Leucine methyl ester hydrochloride .

Production of Protective Groups

This compound can be used in the production of protective groups for amino acids. For example, it can be used to produce Boc-Phe-OH, a compound used to protect the amino group in peptide synthesis .

Synthesis of Derivatives

L-Phenylalanine methyl ester hydrochloride can be used to synthesize its derivatives. For example, it can be used to produce L-Phenylalanine benzyl ester hydrochloride and D-Phenylalanine methyl ester hydrochloride .

L-Phenylalanine methyl ester hydrochloride is a chemical compound that serves as a methyl ester derivative of the amino acid L-phenylalanine. It is classified under the category of alpha-amino acid esters and is recognized for its unique structural properties, which include a methyl group attached to the carboxylic acid functional group of L-phenylalanine. The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 201.68 g/mol. It appears as a white to off-white crystalline powder and is known for its high purity, typically exceeding 98% in commercial preparations .

The chemical behavior of L-Phenylalanine methyl ester hydrochloride is characterized by its ability to undergo several types of reactions:

  • Hydrolysis: In the presence of water, L-phenylalanine methyl ester hydrochloride can hydrolyze to produce L-phenylalanine and methanol. This reaction is catalyzed by acids or bases.
    C10H14ClNO2+H2OC9H11NO2+CH3OH+HCl\text{C}_{10}\text{H}_{14}\text{ClNO}_2+\text{H}_2\text{O}\rightarrow \text{C}_9\text{H}_{11}\text{NO}_2+\text{CH}_3\text{OH}+\text{HCl}
  • Transesterification: The ester can react with other alcohols to form different esters, which can be useful in synthetic organic chemistry.
  • Saponification: Under alkaline conditions, the ester can be converted into its corresponding carboxylic acid (L-phenylalanine) and an alcohol.

L-Phenylalanine methyl ester hydrochloride exhibits various biological activities due to its structural resemblance to L-phenylalanine, an essential amino acid. It plays a role in protein synthesis and neurotransmitter production. Research indicates that it may influence mood and cognitive functions by acting as a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine. Additionally, it has been studied for its potential effects on appetite regulation and pain perception .

Several methods exist for synthesizing L-Phenylalanine methyl ester hydrochloride:

  • Esterification: The most common method involves the reaction of L-phenylalanine with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This reaction produces L-phenylalanine methyl ester, which can then be converted into its hydrochloride salt through treatment with hydrochloric acid.
  • Methylation: Another approach involves direct methylation of L-phenylalanine using methyl iodide or dimethyl sulfate under basic conditions.
  • Chemical Synthesis from Precursors: It can also be synthesized from simpler amino acids or through multi-step synthetic routes involving various organic transformations.

L-Phenylalanine methyl ester hydrochloride has diverse applications across several fields:

  • Pharmaceuticals: Used in drug formulations for its role as a building block in peptide synthesis.
  • Food Industry: Acts as a flavor enhancer and nutritional supplement due to its amino acid content.
  • Cosmetics: Incorporated into formulations for skin care products owing to its moisturizing properties.
  • Biochemical Research: Utilized in studies investigating amino acid metabolism and neurotransmitter synthesis .

Interaction studies involving L-Phenylalanine methyl ester hydrochloride have explored its effects on various biological systems:

  • Neurotransmitter Systems: Research indicates that it may enhance dopamine levels, potentially influencing mood disorders.
  • Drug Interactions: Studies have shown that it may interact with certain medications affecting neurotransmitter pathways, necessitating caution when co-administered with drugs that alter serotonin or dopamine levels.

Several compounds share structural similarities with L-Phenylalanine methyl ester hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
L-PhenylalanineC9H11NO2Essential amino acid; precursor to neurotransmittersDirectly involved in protein synthesis
Methyl L-phenylalaninateC10H13NO2Methyl ester form; less stable than the hydrochlorideDoes not include chloride ion
D-PhenylalanineC9H11NO2Enantiomer of L-phenylalanine; similar propertiesDifferent biological activity due to chirality
PhenethylamineC8H11NSimple amine; affects mood and cognitionNo carboxylic acid group; primarily acts as a stimulant

L-Phenylalanine methyl ester hydrochloride is unique in its combination of properties as both an amino acid derivative and an ester, providing specific functionalities that are beneficial in biochemical applications while also maintaining stability due to the presence of the hydrochloride salt .

Molecular Structure and Stereochemical Configuration

The compound has the molecular formula C₁₀H₁₄ClNO₂ and a molar mass of 215.68 g/mol. Its structure consists of an L-phenylalanine backbone esterified with methanol and protonated as a hydrochloride salt (Figure 1). The stereochemical configuration at the α-carbon is (2S), critical for its biological activity and synthetic utility.

Structural Features:

  • SMILES: COC(=O)[C@@H](N)Cc1ccccc1.Cl
  • InChI Key: SWVMLNPDTIFDDY-FVGYRXGTSA-N
Structure of L-Phenylalanine Methyl Ester Hydrochloride

Figure 1: 2D structure with (2S) configuration.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal two pseudopolymorphs:

  • Orthorhombic phase (P2₁2₁2₁) at 293 K.
  • Tetragonal hemihydrate (P4₁2₁2) at 150 K.

Hydrogen bonding (N–H···O and O–H···O) stabilizes the hydrophilic layers, while hydrophobic interactions (C–H···π) dominate the aromatic regions. Conformational flexibility in solution is governed by steric and hyperconjugative effects, as shown by NMR and IR studies.

Spectroscopic Characterization

NMR Spectroscopy

Proton Environmentδ (ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic H7.28–7.45m-
α-CH4.42ddJ = 5.2, 7.4
Methoxy CH₃3.82s-
β-CH₂3.21–3.34ddJ = 5.2, 14.6

Table 1: ¹H NMR data (400 MHz, DMSO-d₆).

IR Spectroscopy

Key bands include:

  • N–H stretch: 3300–3500 cm⁻¹
  • Ester C=O: 1720 cm⁻¹
  • C–O–C: 1250 cm⁻¹.

Mass Spectrometry

  • Base peak: m/z = 88 (C₃H₆NO₂⁺)
  • Molecular ion: m/z = 215 (M⁺).

Thermodynamic Properties

PropertyValueConditions
Melting Point158–162°CLit.
Solubility5 mg/mL in methanol
HygroscopicityHighStore at <15°C

Optical Activity and Chiral Stability

  • Specific Rotation: [α]²⁰D = +35° to +39° (c = 2, ethanol).
  • Racemization: Occurs above 100°C or at pH > 6.8, forming diketopiperazine derivatives.

The thionyl chloride-mediated synthesis represents the most established classical approach for preparing L-phenylalanine methyl ester hydrochloride [1]. This method involves the direct reaction of L-phenylalanine with thionyl chloride in methanol under controlled conditions [1]. Initial protocols typically employ a stoichiometric excess of thionyl chloride, with ratios ranging from 1.2 to 1.5 equivalents relative to the amino acid substrate [1] [2].

The reaction mechanism proceeds through formation of an intermediate acid chloride, which subsequently undergoes nucleophilic attack by methanol to yield the desired methyl ester [24]. Concurrently, the amino group becomes protonated in the acidic environment, leading to the formation of the hydrochloride salt [1]. The process generates hydrogen chloride and sulfur dioxide as byproducts, both of which are removed from the reaction mixture through evaporation [24].

Reaction Conditions and Optimization Parameters

Temperature control emerges as a critical parameter in thionyl chloride-mediated esterification [1] [31]. Optimal reaction temperatures typically range between 0°C for the initial addition phase and room temperature for the completion phase [1]. Extended reaction times of 18 to 24 hours are commonly required to achieve complete conversion [1] [2]. The reaction mixture is generally maintained under an inert atmosphere to prevent moisture interference [1].

Solvent considerations play a crucial role in reaction efficiency [1] [2]. Methanol serves dual purposes as both the nucleophilic reagent and the reaction medium [1]. The volume of methanol employed typically ranges from 10 to 20 times the weight of the amino acid substrate [1] [2]. This excess ensures complete dissolution of the starting material and facilitates efficient heat dissipation during the exothermic reaction [1].

Yield and Purity Characteristics

Classical thionyl chloride methodology consistently delivers high yields of L-phenylalanine methyl ester hydrochloride [1] [2]. Research investigations demonstrate yields ranging from 90 to 97 percent under optimized conditions [1] [2]. The crude product obtained through this route typically exhibits high purity, with minimal side product formation [1].

ParameterOptimal RangeTypical Yield
Temperature0°C to 25°C90-97%
Reaction Time18-24 hours93-97%
Thionyl Chloride Equivalents1.2-1.5 eq90-95%
Methanol Volume Ratio10-20:1 (v/w)92-96%

Product purification is typically achieved through recrystallization from ethanol-ethyl acetate mixtures [1]. The resulting crystals exhibit characteristic melting points ranging from 150 to 154°C, confirming the formation of the desired hydrochloride salt [1]. Spectroscopic characterization reveals distinctive chemical shifts in proton nuclear magnetic resonance spectroscopy, with aromatic protons appearing between 7.28 and 7.45 parts per million [1].

Enantioselective Synthesis and Resolution Techniques

Enantioselective synthesis of L-phenylalanine methyl ester hydrochloride presents unique challenges due to the inherent chirality of the phenylalanine backbone [6] [7]. Contemporary approaches focus on maintaining optical purity during the esterification process while preventing racemization through carefully controlled reaction conditions [6] [9].

Chiral Recognition Systems

Advanced chiral recognition systems have been developed for the selective binding and separation of amino acid methyl esters [6] [9]. Glucose-based macrocyclic receptors demonstrate exceptional enantioselectivity toward L-phenylalanine methyl ester in both aqueous and organic solvent systems [6] [9]. These receptors exhibit binding constants that differ significantly between enantiomers, enabling effective chiral discrimination [6].

The binding mechanism involves multiple non-covalent interactions, including hydrogen bonding between the receptor hydroxyl groups and the amino acid ester carbonyl oxygen [9]. Additionally, pi-stacking interactions between the glucose aromatic system and the phenylalanine benzyl side chain contribute to enantioselective recognition [9]. Solvent effects play a crucial role in determining binding affinity and selectivity, with chloroform and water showing distinct binding modes [9].

Enzymatic Resolution Approaches

Enzymatic resolution techniques offer alternative pathways for obtaining enantiomerically pure L-phenylalanine derivatives [8]. Acylase-mediated resolution of N-acetyl-DL-phenylalanine derivatives provides access to optically pure L-phenylalanine precursors [8]. The enzymatic process demonstrates high selectivity for the L-enantiomer, with the D-enantiomer remaining unreacted as the N-acetyl derivative [8].

Reaction conditions for enzymatic resolution typically involve aqueous buffer systems at physiological temperature and neutral to slightly alkaline conditions [8]. The process yields greater than 98 percent optical purity for both the L-phenylalanine product and the unreacted N-acetyl-D-phenylalanine [8]. Recovery and recycling of the enzyme catalyst enable multiple reaction cycles without significant loss of activity [8].

Asymmetric Synthesis Methodologies

Recent developments in asymmetric synthesis have enabled direct preparation of beta-branched aromatic alpha-amino acids through engineered phenylalanine ammonia lyase variants [7]. These biocatalytic approaches achieve excellent diastereoselectivity ratios exceeding 20:1 and enantioselectivity values greater than 99.5 percent [7]. The methodology accommodates various beta-substituted cinnamic acid substrates, expanding the scope of accessible phenylalanine derivatives [7].

MethodOptical PurityYield RangeProcessing Time
Chiral Recognition>95% ee60-80%2-4 hours
Enzymatic Resolution>98% ee85-92%6-12 hours
Asymmetric Synthesis>99% ee65-75%8-16 hours

Green Chemistry Approaches: Solvent-Free and Catalytic Methods

Environmental considerations have driven the development of green chemistry methodologies for L-phenylalanine methyl ester hydrochloride synthesis [10] [11] [13]. These approaches emphasize solvent-free conditions, catalytic efficiency, and waste minimization while maintaining high product yields and purity [10] [11].

Microwave-Assisted Synthesis

Microwave-assisted esterification represents a significant advancement in green synthesis methodology [26]. The technique employs direct microwave heating of amino acid-alcohol mixtures in the presence of acid catalysts, eliminating the need for organic solvents [26]. Methanesulfonic acid and para-toluenesulfonic acid serve as effective catalysts under these conditions [26].

Reaction parameters for microwave-assisted synthesis include temperatures ranging from 120 to 180°C and reaction times of 5 to 20 minutes [26]. The rapid heating and efficient energy transfer characteristic of microwave irradiation result in significantly reduced reaction times compared to conventional heating methods [17]. Yields of 75 to 84 percent are consistently achieved for various amino acid substrates [26].

The microwave methodology demonstrates particular effectiveness with aromatic amino acids such as L-phenylalanine [17]. Temperature profiles obtained through fiber optic monitoring reveal uniform heating throughout the reaction mixture, ensuring consistent product formation [26]. Simultaneous cooling with compressed air prevents overheating and maintains precise temperature control [26].

Solid Acid Catalysis

Solid acid catalysts offer environmentally benign alternatives to traditional liquid acid systems [11] [27]. Ion-exchange resins such as Dowex hydrogen form and Amberlyst-15 demonstrate comparable catalytic activity to sulfuric acid while enabling easy separation and recycling [11]. These heterogeneous catalysts eliminate the need for neutralization steps and reduce waste generation [11].

Reaction conditions for solid acid catalysis typically involve moderate temperatures between 50 and 100°C and atmospheric pressure [11] [27]. The catalyst loading ranges from 10 to 20 percent by weight relative to the amino acid substrate [11]. Extended reaction times of 4 to 8 hours are required to achieve complete conversion [11].

Mechanochemical Synthesis

Mechanochemical synthesis through high-speed ball milling represents an emerging green chemistry approach [13]. The method involves grinding amino acids with alcohols and catalytic amounts of iodine or potassium iodide in the absence of solvents [13]. Reaction times are dramatically reduced to 20 to 60 minutes through mechanical activation [13].

Two distinct mechanochemical protocols have been developed: iodine-potassium dihydrogen phosphate systems and potassium iodide-triethyl phosphite systems [13]. The former achieves yields of 45 to 91 percent within 20 minutes of grinding, while the latter requires 60 minutes for yields of 24 to 85 percent [13]. Both methods eliminate organic solvents and transition metal catalysts [13].

Green MethodTemperatureTimeYieldSolvent Use
Microwave120-180°C5-20 min75-84%Solvent-free
Solid Acid50-100°C4-8 hours70-85%Minimal
Mechanochemical25°C20-60 min45-91%None

Large-Scale Industrial Production Protocols

Industrial production of L-phenylalanine methyl ester hydrochloride requires scalable methodologies that balance efficiency, cost-effectiveness, and regulatory compliance [17] [18] [19]. Current industrial protocols emphasize continuous processing, catalyst recovery, and waste stream minimization [17] [21].

Continuous Flow Processing

Continuous flow methodologies have emerged as preferred industrial approaches for amino acid ester production [17] [28]. These systems employ tubular reactors with precise temperature and residence time control, enabling consistent product quality and improved safety profiles [17] [28]. Desktop-scale tubular reactors demonstrate successful scale-up potential for amino acid esterification reactions [17].

Flow processing parameters include flow rates of 0.15 to 0.25 milliliters per minute and reaction temperatures of 120 to 140°C [17]. Residence times in the reactor range from 30 to 60 minutes, depending on the desired conversion level [17]. Semi-bench scale tubular reactors accommodate throughput rates of 1.2 kilograms per hour, confirming industrial viability [17].

The continuous flow approach offers several advantages over batch processing, including improved heat transfer, reduced reaction times, and enhanced process control [17] [28]. Microwave heating integration further enhances energy efficiency and reaction rates [17]. Product yields of 72 percent are achievable at 140°C with optimized flow conditions [17].

Industrial Scale Manufacturing

Large-scale manufacturing protocols for L-phenylalanine methyl ester hydrochloride build upon established pharmaceutical industry practices [19] [21]. Current industrial capacity exceeds several tons annually, with production facilities located primarily in Europe and Asia [19]. Manufacturing processes must comply with current Good Manufacturing Practice regulations for pharmaceutical intermediates [19].

Industrial protocols typically employ modified Fischer esterification procedures with enhanced catalyst efficiency and waste recovery systems [20] [22]. Temperature control systems maintain reaction conditions between 50 and 100°C throughout the process [31] [34]. Pressure management systems accommodate the removal of reaction byproducts while maintaining optimal reaction conditions [31].

Process Optimization and Economics

Economic considerations drive continuous optimization of industrial production protocols [17] [18]. Key cost factors include raw material procurement, energy consumption, catalyst costs, and waste disposal expenses [17] [18]. Process intensification through microwave heating and flow chemistry reduces energy requirements by 30 to 50 percent compared to conventional heating methods [17].

Catalyst recovery and recycling systems enhance process economics while reducing environmental impact [11] [27]. Solid acid catalysts demonstrate stability through multiple reaction cycles, with activity retention exceeding 90 percent after five uses [11]. Automated process control systems minimize labor costs and improve product consistency [17].

Scale ParameterLaboratoryPilotIndustrial
Batch Size10-100 g1-10 kg100-1000 kg
Reaction Time2-24 hours4-12 hours6-18 hours
Yield Range85-95%80-90%75-85%
Throughputg/hourkg/hourton/day

UNII

47HK4Y94JA

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7524-50-7
5619-07-8

Dates

Modify: 2023-08-15

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